Array ( [bid] => 1278652 )
Scientific Field: Medicinal Chemistry
Summary of Application: Ethyl 2-(3-methylpyridin-4-yl)acetate is utilized in the synthesis of new derivatives of 2,4,6-triarylpyridines, which exhibit cytotoxic properties against cancer cell lines .
Methods of Application: A three-component reaction involving acetophenones, ammonium acetate, and 4-methyl or 2-methylpyridine in the presence of iodine in DMSO leads to the formation of the desired triarylpyridines .
Results and Outcomes: The synthesized compounds demonstrated remarkable cytotoxicity against MDA-MB-231, MCF-7, and T-47D breast cancer cell lines, comparable to the standard drug etoposide .
Scientific Field: Organic Synthesis
Summary of Application: This compound is involved in the preparation of pyridine derivatives, which are crucial in various biological activities .
Methods of Application: Magnetically recoverable nano-catalysts are used to catalyze multicomponent reactions in the synthesis of pyridine derivatives .
Results and Outcomes: The use of magnetic nanoparticles as catalysts has shown efficiency in synthesizing pyridine derivatives with potential biological applications .
Scientific Field: Electrochemistry
Methods of Application: Electrochemical reduction processes are employed to investigate the behavior of pyridine derivatives and their potential in various applications .
Results and Outcomes: The studies have led to the isolation of novel compounds with potential use in electrochemical applications .
Scientific Field: Pharmacology
Summary of Application: This compound is used in the synthesis of novel pyrimidine derivatives that show potential as anti-fibrotic drugs .
Methods of Application: The synthesis involves creating a series of novel 2-(pyridin-2-yl) pyrimidine derivatives, which are then evaluated for their biological activities against rat hepatic stellate cells .
Results and Outcomes: Some derivatives exhibited better anti-fibrotic activities than the known drugs Pirfenidone and Bipy55′DC, with IC50 values of 45.69 μM and 45.81 μM, indicating strong potential for development into anti-fibrotic medications .
Scientific Field: Organic Chemistry
Summary of Application: Ethyl 2-(3-methylpyridin-4-yl)acetate is used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and other related compounds .
Methods of Application: The process involves the reaction of α-bromoketones and 2-aminopyridine under conditions that promote C–C bond cleavage, facilitated by iodine and tert-butyl hydroperoxide (TBHP) .
Results and Outcomes: This method allows for the formation of N-(pyridin-2-yl)amides in a mild and metal-free environment, which is beneficial for the synthesis of environmentally friendly and sustainable chemicals .
Summary of Application: The compound is involved in the synthesis of piperidine derivatives, which are significant in drug design and pharmaceutical applications .
Methods of Application: Recent advances in synthesis involve intra- and intermolecular reactions leading to various piperidine derivatives, including substituted piperidines and piperidinones .
Results and Outcomes: These derivatives are present in more than twenty classes of pharmaceuticals, highlighting the importance of Ethyl 2-(3-methylpyridin-4-yl)acetate in the development of new medications .
Scientific Field: Chemical Biology
Summary of Application: Ethyl 2-(3-methylpyridin-4-yl)acetate is used in the formation of pyridinium salts, which have diverse applications, including as ionic liquids and in pharmaceuticals .
Methods of Application: The synthesis routes for pyridinium salts involve various reactions where Ethyl 2-(3-methylpyridin-4-yl)acetate can act as a precursor or intermediate .
Results and Outcomes: Pyridinium salts have shown importance in a wide range of research topics, including antimicrobial, anticancer, and antimalarial activities .
Scientific Field: Material Science
Summary of Application: The compound is being researched for its potential use in the development of advanced materials with unique properties .
Methods of Application: It may be involved in polymerization reactions and material characterization techniques to create new materials .
Scientific Field: Pharmaceutical Sciences
Summary of Application: Ethyl 2-(3-methylpyridin-4-yl)acetate is a key compound in pharmaceutical research for the synthesis of various biologically active molecules .
Methods of Application: It is used in the synthesis of compounds that are evaluated for their pharmacological activities, including their potential as drug candidates .
Results and Outcomes: The compound’s role in pharmaceutical research is crucial, as it contributes to the discovery and development of new drugs .
Ethyl 2-(3-methylpyridin-4-yl)acetate is an organic compound characterized by the molecular formula . This compound is a derivative of pyridine, featuring a six-membered aromatic ring that includes one nitrogen atom. The presence of the ethyl ester and the specific methyl substitution on the pyridine ring contributes to its unique chemical properties, making it a valuable intermediate in organic synthesis and various industrial applications. Ethyl 2-(3-methylpyridin-4-yl)acetate is often utilized in scientific research for its potential biological activities and interactions with biomolecules, particularly in medicinal chemistry and agrochemical production.
Research has indicated that Ethyl 2-(3-methylpyridin-4-yl)acetate exhibits promising biological activities. It has been explored for its potential antimicrobial and anticancer properties. The compound's interactions with specific biological targets suggest it may play a role in modulating enzymatic activity or influencing cellular pathways, making it a candidate for further pharmacological studies.
Ethyl 2-(3-methylpyridin-4-yl)acetate can be synthesized through several methods. A common synthetic route involves:
The compound finds diverse applications across various fields:
Studies on Ethyl 2-(3-methylpyridin-4-yl)acetate have focused on its interactions with biological molecules. The compound's mechanism of action often involves binding to specific enzymes or receptors, which can alter their activity and lead to various biological effects. Understanding these interactions is crucial for elucidating its potential therapeutic applications.
Several compounds share structural similarities with Ethyl 2-(3-methylpyridin-4-yl)acetate. These include:
| Compound Name | CAS Number | Key Differences |
|---|---|---|
| Ethyl 2-(3-methylpyridin-2-yl)acetate | Not Provided | Different substitution pattern on the pyridine ring. |
| Ethyl 2-(3-methylpyridin-5-yl)acetate | Not Provided | Variation in methyl substitution location. |
| Ethyl 2-(4-methylpyridin-3-yl)acetate | Not Provided | Methyl group positioned at the para position. |
Ethyl 2-(3-methylpyridin-4-yl)acetate's uniqueness lies in its specific substitution pattern on the pyridine ring, which significantly influences its reactivity and interactions with other molecules. This characteristic makes it particularly valuable for targeted synthetic applications and biological investigations compared to other similar compounds.